6-Fluoroisoindolin-1-one
Overview
Description
6-Fluoroisoindolin-1-one is a chemical compound belonging to the class of isoindolinones. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a fluorine atom at the sixth position of the isoindolinone ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoindolin-1-one typically involves the fluorination of isoindolinone derivatives. One common method includes the reaction of isoindolinone with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding this compound with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of environmentally friendly fluorinating agents and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of 6-fluoroisoindoline.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions, resulting in the formation of various substituted isoindolinones
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: room temperature.
Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: reflux.
Substitution: Nucleophiles such as amines or thiols; solvent: dimethylformamide; temperature: elevated temperatures (50-100°C).
Major Products Formed:
Scientific Research Applications
6-Fluoroisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: this compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Fluoroisoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of phosphoinositol-3-kinase gamma (PI3Kγ), a key enzyme involved in the AKT/mTOR signaling pathway. This inhibition leads to the suppression of tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12), promoting an immunosuppressive phenotype in tumor-associated macrophages . Additionally, the compound’s fluorine atom enhances its binding affinity to target proteins, contributing to its biological activity.
Comparison with Similar Compounds
6-Fluoroindole: Another fluorinated heterocycle with applications in medicinal chemistry and material science.
6-Chloroisoindolin-1-one: A chlorinated analog with similar chemical properties but different reactivity due to the presence of chlorine instead of fluorine.
6-Methylisoindolin-1-one: A methyl-substituted analog with distinct steric and electronic properties.
Uniqueness: 6-Fluoroisoindolin-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity to biological targets. This makes it a valuable compound in the development of new therapeutic agents and materials .
Properties
IUPAC Name |
6-fluoro-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGFYAUQRMVTSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599921 | |
Record name | 6-Fluoro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340702-10-5 | |
Record name | 6-Fluoro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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